

Application Notes: Protocol for Staining Collagen in Kidney Tissue with Picrosirius Red

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Compound of Interest

Compound Name: *C.I. Direct Red 16*

Cat. No.: *B12363519*

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Introduction

Picosirius Red (PSR) staining is a widely used histological technique for the visualization and quantification of collagen fibers in tissue sections. When combined with polarized light microscopy, this method offers high specificity for collagen, allowing for the differentiation of collagen types and the assessment of fibrosis. In nephrology and renal pathology, PSR staining is invaluable for evaluating the extent of collagen deposition in the kidney, a hallmark of chronic kidney disease (CKD) and renal fibrosis. The strong negative charge of the sulfonic acid groups on the Sirius Red dye molecules allows them to bind to the positively charged basic amino acids of collagen, aligning parallel to the long axis of the collagen fibers. This alignment significantly enhances the natural birefringence of collagen when viewed under polarized light.

Principle of the Method

The Picosirius Red solution is a mixture of Sirius Red F3B (also known as Direct Red 80) in a saturated aqueous solution of picric acid. The picric acid provides the acidic environment necessary for the specific binding of Sirius Red to collagen. Under bright-field microscopy, collagen fibers appear red. When viewed with a polarizing microscope, the enhanced birefringence makes collagen fibers appear brightly colored against a dark background. Thicker, more mature type I collagen fibers typically appear yellow to orange-red, while thinner, less organized type III collagen fibers often appear green.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Reagent Preparation

Proper preparation of reagents is critical for successful and reproducible staining.

Reagent	Component	Quantity	Instructions
Picosirius Red Solution	Sirius Red F3B (Direct Red 80)	0.5 g	Dissolve in 500 mL of saturated aqueous picric acid. Stir until fully dissolved. The solution is stable for years.
Saturated Aqueous Picric Acid		500 mL	To prepare, add picric acid crystals to distilled water until no more will dissolve (approx. 1.2-1.3% w/v).
0.5% Acetic Acid Solution	Glacial Acetic Acid	5 mL	Add to 1 L of distilled water and mix well.
Weigert's Iron Hematoxylin	Solution A: Hematoxylin	As per manufacturer	Mix equal parts of Solution A and Solution B immediately before use for nuclear counterstaining (optional).
Solution B: Ferric Chloride		As per manufacturer	

Staining Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Kidney Tissue

This protocol is optimized for 5 μm thick FFPE kidney tissue sections.

- Deparaffinization and Rehydration:

- Immerse slides in two changes of xylene for 5 minutes each.
- Hydrate through a graded series of ethanol:
 - 100% Ethanol: 2 changes, 3 minutes each.
 - 95% Ethanol: 1 change, 3 minutes.
 - 70% Ethanol: 1 change, 3 minutes.
- Rinse in running tap water for 5 minutes.

- (Optional) Nuclear Counterstain:

- Stain with freshly prepared Weigert's iron hematoxylin for 8-10 minutes.
- Wash in running tap water for 10 minutes.
- Differentiate in 0.5% acid alcohol (0.5% HCl in 70% ethanol) for a few seconds.
- Wash in running tap water for 5 minutes.
- "Blue" the sections in Scott's tap water substitute or saturated lithium carbonate solution for 1-2 minutes.
- Wash in running tap water for 5 minutes.

- Picrosirius Red Staining:

- Immerse slides in the Picrosirius Red solution for 60 minutes.[\[3\]](#)[\[4\]](#) This incubation time allows for equilibrium staining.[\[3\]](#)

- Washing:

- Wash the slides in two changes of 0.5% acetic acid solution for 10-15 seconds each.[\[1\]](#)
This step removes non-specifically bound dye.
- Dehydration:
 - Dehydrate rapidly through three changes of 100% ethanol.
- Clearing and Mounting:
 - Clear in two changes of xylene for 5 minutes each.
 - Mount with a resinous mounting medium.

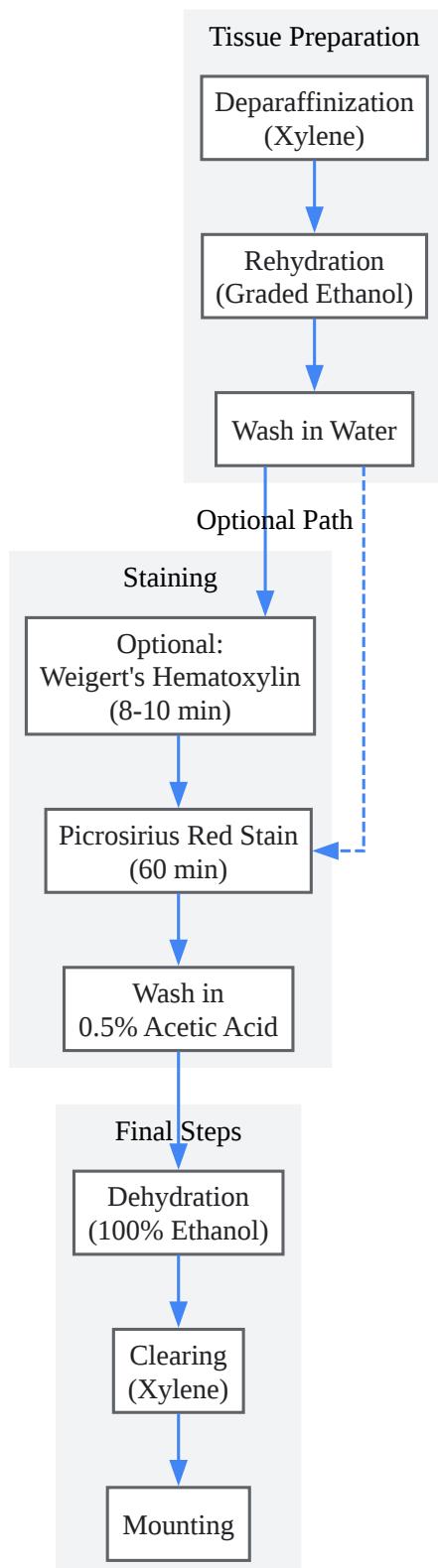
Data Presentation

The following table summarizes key quantitative parameters of the Picrosirius Red staining protocol.

Parameter	Recommended Value/Range	Notes
Tissue Section Thickness	4-6 μm	Ensures uniform staining and optimal visualization under polarized light.[4]
Fixation	10% Neutral Buffered Formalin	Fixation for 24 hours to 2 weeks is ideal.[3][5]
Sirius Red Concentration	0.1% (w/v)	0.5 g of Sirius Red F3B in 500 mL of saturated picric acid.[3]
Staining Time	60 minutes	Shorter times may result in incomplete staining. Longer times do not significantly increase staining intensity.[3]
Washing Solution	0.5% Acetic Acid	Prevents the loss of dye that can occur when washing with water.[3]
Microscopy	Bright-field & Polarized Light	Bright-field for general morphology (collagen is red, cytoplasm is yellow). Polarized light for specific collagen visualization and differentiation (Type I: yellow/orange; Type III: green).[1][2]

Visualization of Experimental Workflow and Signaling Pathway Experimental Workflow

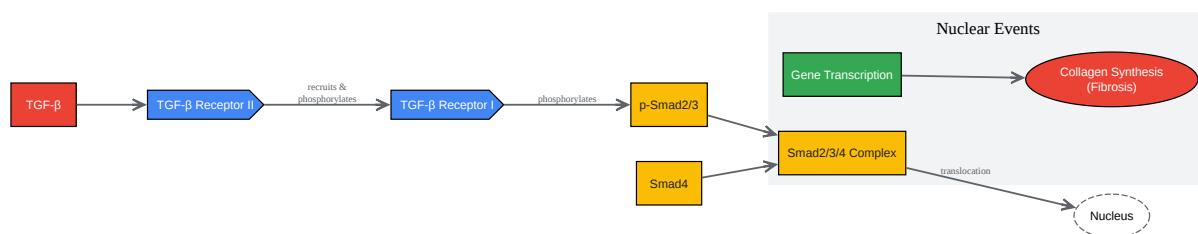
The following diagram illustrates the key steps in the Picosirius Red staining protocol for kidney tissue.

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Picosirius Red Staining Workflow

TGF- β Signaling Pathway in Renal Fibrosis

Transforming Growth Factor-beta (TGF- β) is a key cytokine that drives renal fibrosis.^{[1][6]} Its signaling cascade leads to the activation of fibroblasts and the excessive deposition of extracellular matrix components, including collagen. The diagram below provides a simplified overview of the canonical Smad-dependent TGF- β signaling pathway.



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TGF- β Signaling in Renal Fibrosis

Concluding Remarks

The Picosirius Red staining protocol is a robust and specific method for the detection and quantification of collagen in kidney tissue. Adherence to a standardized protocol is essential for obtaining reliable and reproducible results, which are critical for assessing the progression of renal fibrosis and evaluating the efficacy of potential therapeutic interventions. When combined with an understanding of the underlying molecular pathways, such as TGF- β signaling, this histological technique provides powerful insights for researchers and drug development professionals in the field of nephrology.

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